1-(1-Bromo-3-methylbutyl)-4-ethylbenzene
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Overview
Description
1-(1-Bromo-3-methylbutyl)-4-ethylbenzene is an organic compound that belongs to the class of alkylbenzenes It is characterized by the presence of a benzene ring substituted with an ethyl group and a 1-bromo-3-methylbutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Bromo-3-methylbutyl)-4-ethylbenzene can be achieved through several methods. One common approach involves the alkylation of 4-ethylbenzene with 1-bromo-3-methylbutane under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1-Bromo-3-methylbutyl)-4-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution (S_N2): The bromine atom can be replaced by nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound to its corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of 1-(3-methylbutyl)-4-ethylbenzene.
Oxidation: Formation of 1-(1-hydroxy-3-methylbutyl)-4-ethylbenzene or 1-(1-oxo-3-methylbutyl)-4-ethylbenzene.
Reduction: Formation of 1-(3-methylbutyl)-4-ethylbenzene.
Scientific Research Applications
1-(1-Bromo-3-methylbutyl)-4-ethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: It is used in the preparation of specialty polymers and materials with unique properties.
Industrial Chemistry: The compound is utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Bromo-3-methylbutyl)-4-ethylbenzene in chemical reactions involves the reactivity of the bromine atom and the benzene ring. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-methylbutane: A simple alkyl bromide used in similar nucleophilic substitution reactions.
4-Ethylbenzene: A benzene derivative with an ethyl group, used in various organic synthesis reactions.
1-(1-Chloro-3-methylbutyl)-4-ethylbenzene: A compound similar to 1-(1-Bromo-3-methylbutyl)-4-ethylbenzene but with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of both an ethyl group and a 1-bromo-3-methylbutyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in specific synthetic applications.
Properties
IUPAC Name |
1-(1-bromo-3-methylbutyl)-4-ethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Br/c1-4-11-5-7-12(8-6-11)13(14)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWGREOLPXJIFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC(C)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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